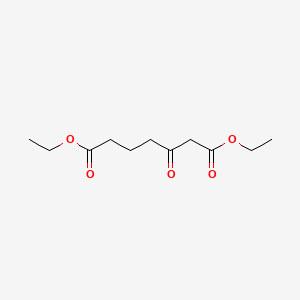

Diethyl 3-oxoheptanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3-oxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQRCLOAACETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193433 | |

| Record name | Diethyl 3-oxoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-22-2 | |

| Record name | Heptanedioic acid, 3-oxo-, 1,7-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40420-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3-oxoheptanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040420222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 3-oxoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-oxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 3-OXOHEPTANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5AY9ZBZ4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl 3-oxoheptanedioate: A Comprehensive Technical Guide

CAS Number: 40420-22-2

This technical guide provides an in-depth overview of Diethyl 3-oxoheptanedioate, a versatile β-keto ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and purification, and its applications, particularly in the synthesis of potentially bioactive molecules.

Chemical and Physical Properties

This compound, also known as Diethyl 3-oxopimelate or 3-Oxoheptanedioic acid diethyl ester, is a colorless to light yellow liquid.[1][2] Its bifunctional nature, containing both a ketone and two ester functional groups, makes it a valuable intermediate in a variety of organic syntheses.[3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 40420-22-2 | [4] |

| Molecular Formula | C₁₁H₁₈O₅ | [5] |

| Molecular Weight | 230.26 g/mol | [5] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Boiling Point | 130-132 °C at 0.5 mmHg | [4][6] |

| Density | 1.084 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.447 | [4][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound and related β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[7][8] The following is a representative protocol adapted from established procedures for similar compounds.

Materials:

-

Diethyl pimelate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or toluene

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a solution of sodium ethoxide in anhydrous diethyl ether.

-

Addition of Diester: Diethyl pimelate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically room temperature or slightly elevated.

-

Reaction: The reaction mixture is stirred and heated under reflux for several hours to promote the intramolecular cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium ethoxide is neutralized by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation under vacuum.[9][10]

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure .[9][10] This technique is suitable for separating the desired product from unreacted starting materials and high-boiling point byproducts.

For smaller scales or for obtaining very high purity material, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the compound.

In some cases, particularly if the product is a solid at room temperature or forms crystalline derivatives, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[8][11]

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its reactive methylene group and multiple functional groups allow for a variety of chemical transformations, making it a valuable tool in the construction of diverse molecular scaffolds.[3]

Role as a Synthetic Intermediate

The versatility of this compound allows it to participate in a range of reactions, including:

-

Alkylation and Acylation: The acidic α-protons can be readily removed to form an enolate, which can then be reacted with various electrophiles.

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.[12]

-

Michael Addition: Acting as a Michael donor to α,β-unsaturated compounds.[12]

-

Heterocycle Synthesis: Serving as a precursor for the synthesis of various heterocyclic compounds, which are common motifs in pharmaceuticals.[13]

The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery context.

Potential Biological Activity and Signaling Pathways

While this compound itself is not widely reported as a biologically active molecule, the broader class of β-keto esters has garnered attention for its potential pharmacological activities. Notably, some β-keto esters have been investigated as antibacterial agents that may function by inhibiting bacterial quorum sensing .[14][15]

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. This system is crucial for virulence and biofilm formation in many pathogenic bacteria. By interfering with quorum sensing signaling, these compounds can potentially disrupt bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing resistance.

The proposed mechanism involves the β-keto ester acting as an antagonist to the binding of native autoinducers (signaling molecules) to their cognate receptor proteins.

The following diagram illustrates a simplified model of this potential signaling pathway inhibition.

Furthermore, derivatives of pimelic acid, the dicarboxylic acid corresponding to this compound, are involved in the biosynthesis of essential compounds like the amino acid lysine and the vitamin biotin.[16][17] This highlights the biological relevance of the seven-carbon backbone of this molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and, by extension, in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with established synthetic and purification methodologies, make it an attractive starting material for the creation of complex and potentially bioactive molecules. While direct biological activity is not extensively documented, the exploration of β-keto esters as a class of compounds with interesting pharmacological profiles, such as quorum sensing inhibitors, suggests a promising avenue for future research involving derivatives of this compound.

References

- 1. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 3-Oxopimelate | 40420-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound (40420-22-2) for sale [vulcanchem.com]

- 4. Diethyl 3-oxopimelate 40420-22-2 [sigmaaldrich.com]

- 5. Diethyl 3-oxopimelate - Amerigo Scientific [amerigoscientific.com]

- 6. CAS NO. 40420-22-2 | DIETHYL 3-OXOPIMELATE | C11H18O5 [localpharmaguide.com]

- 7. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]

- 8. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vernier.com [vernier.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pimelic acid - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Diethyl 3-oxoheptanedioate from Diethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 3-oxoheptanedioate, a valuable building block in organic synthesis. While a direct single-step conversion from diethyl succinate is not chemically feasible due to the carbon chain length and functional group requirements, this document outlines a plausible multi-step synthetic pathway starting from diethyl succinate. Additionally, a standard, more direct literature synthesis is presented for comparison.

The information herein is curated for an audience with a strong background in organic chemistry, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Strategic Approach to Synthesis

The target molecule, this compound (also known as diethyl 3-oxopimelate), has the following structure:

EtOOC-CH₂-CO-(CH₂)₃-COOEt

The requested starting material, diethyl succinate, is a four-carbon dioate:

EtOOC-(CH₂)₂-COOEt

A direct condensation of diethyl succinate would lead to a six-carbon backbone product (diethyl 3-oxohexanedioate via a crossed Claisen condensation with ethyl acetate) or a cyclic product (via a Dieckmann condensation). To synthesize the seven-carbon backbone of this compound from diethyl succinate, a one-carbon homologation of the succinate chain is necessary.

This guide proposes a two-stage synthesis:

-

Stage 1: Homologation of Diethyl Succinate to Diethyl Glutarate. This will be achieved via a partial hydrolysis followed by an Arndt-Eistert homologation.

-

Stage 2: Crossed Claisen Condensation. The resulting diethyl glutarate will be condensed with ethyl acetate to yield the final product, this compound.

A standard, alternative synthesis is also detailed, proceeding via the acylation of ethyl acetoacetate.

Proposed Multi-Step Synthesis from Diethyl Succinate

This pathway, while multi-step, adheres to the specified starting material.

Caption: Proposed synthetic workflow from diethyl succinate.

Step 1a: Partial Hydrolysis of Diethyl Succinate to Monoethyl Succinate

-

Reaction: Diethyl succinate is partially hydrolyzed to its monoester.

-

Reagents: Diethyl succinate, potassium hydroxide, ethanol.

-

Protocol:

-

A solution of potassium hydroxide (1.0 equivalent) in ethanol is prepared.

-

Diethyl succinate (1.0 equivalent) is added dropwise to the cooled ethanolic KOH solution with stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with cold dilute HCl to a pH of approximately 2.

-

The product, monoethyl succinate, is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Step 1b: Arndt-Eistert Homologation to Diethyl Glutarate

This is a three-part sequence to extend the carbon chain by one methylene group.

-

Part i: Formation of the Acid Chloride

-

Reagents: Monoethyl succinate, thionyl chloride (SOCl₂).

-

Protocol: Monoethyl succinate is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield monoethyl succinyl chloride.

-

-

Part ii: Formation of the Diazoketone

-

Reagents: Monoethyl succinyl chloride, diazomethane (CH₂N₂) in diethyl ether.

-

Protocol: A solution of monoethyl succinyl chloride in anhydrous diethyl ether is added dropwise to a cooled (0 °C) ethereal solution of diazomethane (2.0 equivalents). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight. The solvent and excess diazomethane are carefully removed. (Caution: Diazomethane is toxic and explosive).

-

-

Part iii: Wolff Rearrangement

-

Reagents: The crude diazoketone, silver benzoate (catalyst), anhydrous ethanol.

-

Protocol: The crude diazoketone is dissolved in anhydrous ethanol. A catalytic amount of silver benzoate is added, and the mixture is heated to 50-60 °C. The nitrogen evolution is monitored. After the reaction is complete, the catalyst is filtered off, and the ethanol is removed under reduced pressure. The residue is purified by distillation to give diethyl glutarate.

-

-

Reaction: Diethyl glutarate is reacted with ethyl acetate in a crossed Claisen condensation to form this compound.

-

Reagents: Diethyl glutarate, ethyl acetate, sodium ethoxide (NaOEt), ethanol.

-

Protocol:

-

Sodium metal (1.1 equivalents) is dissolved in anhydrous ethanol to prepare sodium ethoxide.

-

A mixture of diethyl glutarate (1.0 equivalent) and ethyl acetate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at a controlled temperature.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the mixture is acidified with dilute aqueous acid (e.g., HCl or H₂SO₄).

-

The product is extracted with diethyl ether.

-

The ethereal solution is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation.

-

| Reaction Stage | Key Reagents | Typical Conditions | Typical Yield |

| Partial Hydrolysis | Diethyl succinate, KOH, Ethanol | Room Temperature, 12-24h | 70-80% |

| Arndt-Eistert Homologation | Monoethyl succinate, SOCl₂, CH₂N₂, Ag-catalyst, Ethanol | 0 °C to Reflux | 50-70% (overall) |

| Crossed Claisen Condensation | Diethyl glutarate, Ethyl acetate, NaOEt | Reflux, 2-4h | 60-75% |

Standard Synthesis of this compound

A more direct and higher-yielding synthesis starts from γ-carbethoxybutyryl chloride and ethyl acetoacetate.

Caption: Standard literature synthesis pathway.

This protocol is adapted from Organic Syntheses procedures.

Step 1: Preparation of Diethyl α-acetyl-β-ketopimelate

-

Reagents: Sodium, dry ether, ethyl acetoacetate, γ-carbethoxybutyryl chloride.

-

Protocol:

-

Finely powdered sodium (0.5 g atom) is placed in dry ether (500 ml) in a three-necked flask.

-

Freshly distilled ethyl acetoacetate (0.5 mole) in dry ether is added slowly with cooling and stirring.

-

The mixture is stirred overnight, then cooled in an ice bath.

-

γ-carbethoxybutyryl chloride (0.5 mole) in dry ether is added gradually over 1 hour.

-

The reaction is stirred overnight at room temperature and then gently refluxed for 30 minutes.

-

The mixture is cooled, and a cold solution of dilute sulfuric acid is added cautiously.

-

The ethereal layer is separated, the aqueous layer is extracted with ether, and the combined organic layers are washed and dried.

-

The solvent is removed, and the crude product is purified by vacuum distillation.

-

Step 2: Deacylation to this compound

-

Reagents: Diethyl α-acetyl-β-ketopimelate, dry ether, ammonia gas.

-

Protocol:

-

A solution of diethyl α-acetyl-β-ketopimelate (0.18 mole) in dry ether is cooled in an ice-salt bath.

-

A slow stream of ammonia gas is passed through the solution.

-

The reaction is monitored until completion.

-

The reaction mixture is worked up by washing with dilute acid and water, followed by drying and solvent evaporation.

-

The final product is purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Boiling Point | 130-132 °C at 0.5 mmHg | [1] |

| Density | 1.084 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.447 | [1] |

| Molecular Formula | C₁₁H₁₈O₅ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| CAS Number | 40420-22-2 | [1][2] |

Disclaimer: The experimental protocols described are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.

References

An In-depth Technical Guide on the Reaction Mechanism of Diethyl 3-Oxoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and primary reaction mechanisms associated with diethyl 3-oxoheptanedioate, a versatile β-keto ester intermediate in organic synthesis. The core focus of this document is the Dieckmann condensation, the principal intramolecular reaction for the formation of this molecule from diethyl heptanedioate. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a thorough understanding and practical application of this chemistry. Furthermore, subsequent transformations of this compound, including hydrolysis with decarboxylation and its utilization in the synthesis of nitrogen-containing heterocycles, are explored, highlighting its significance as a scaffold in the development of complex molecular architectures relevant to the pharmaceutical industry.

Introduction

This compound, also known as diethyl 3-oxopimelate, is a key organic intermediate characterized by a β-keto ester functionality within a seven-carbon backbone. This structural motif imparts a unique reactivity profile, making it a valuable precursor in a variety of synthetic transformations. Its ability to undergo reactions at the acidic α-protons, the ketone, and the ester groups allows for the construction of diverse molecular frameworks. The primary route to this compound is through the Dieckmann condensation, an intramolecular variant of the Claisen condensation, which efficiently forms a six-membered ring. This guide will delve into the intricacies of this reaction mechanism and explore the subsequent utility of the resulting cyclic β-keto ester.

Core Reaction Mechanism: The Dieckmann Condensation

The formation of this compound from diethyl heptanedioate proceeds via the Dieckmann condensation, an intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester.[1][2][3] This reaction is a powerful tool for the formation of five- and six-membered rings.[1]

The mechanism involves several key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of diethyl heptanedioate, forming a resonance-stabilized enolate ion.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic at the α-carbon situated between the two carbonyl groups. The ethoxide ion generated in the previous step deprotonates this α-carbon, forming a resonance-stabilized enolate of the product. This step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: A final workup with a protic acid (e.g., HCl) neutralizes the enolate to yield the final product, diethyl 2-oxocyclohexane-1-carboxylate (a tautomer of this compound in its cyclic form).

Visualization of the Dieckmann Condensation Mechanism

Caption: Dieckmann condensation of diethyl heptanedioate.

Quantitative Data

Synthesis of this compound

The following table summarizes yield data for the Dieckmann condensation of diethyl pimelate (diethyl heptanedioate) under different conditions.

| Starting Material | Base | Solvent | Conditions | Yield (%) | Reference |

| Diethyl pimelate | t-BuOK | None | Room temp, 10 min | 69 | [4] |

| Diethyl pimelate | t-BuONa | None | Room temp, 10 min | 68 | [4] |

| Diethyl pimelate | EtOK | None | Room temp, 10 min | 56 | [4] |

| Diethyl pimelate | EtONa | None | Room temp, 10 min | 60 | [4] |

| Diethyl pimelate | t-BuOK | Toluene | Reflux, 3 h | 63 | [4] |

| Diethyl pimelate | EtONa | Toluene | Reflux, 3 h | 60 | [4] |

Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Available | [5] |

| IR Spectroscopy | Available | [5][6] |

| Mass Spectrometry | m/z Top Peak: 29, m/z 2nd Highest: 143, m/z 3rd Highest: 115 | [5] |

| Molecular Formula | C₁₁H₁₈O₅ | |

| Molecular Weight | 230.26 g/mol |

Experimental Protocols

Synthesis of this compound (Diethyl β-Ketopimelate)

This protocol is adapted from a procedure for the synthesis of diethyl β-ketopimelate.

Materials:

-

Sodium (finely powdered)

-

Dry ether

-

Ethyl acetoacetate (freshly distilled)

-

γ-Carbethoxybutyryl chloride

-

Concentrated sulfuric acid

-

Ammonia gas

Procedure:

-

Preparation of the Sodium Enolate of Ethyl Acetoacetate: In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 11.5 g (0.5 g atom) of finely powdered sodium and 500 ml of dry ether. Cool the flask in an ice bath and slowly add a solution of 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate in 150 ml of dry ether from the dropping funnel with stirring over 30-40 minutes. Stir the mixture overnight at room temperature.

-

Acylation: Cool the mixture in an ice bath and add a solution of 89.0 g (0.5 mole) of γ-carbethoxybutyryl chloride in 200 ml of dry ether gradually over 1 hour. Stir the reaction overnight at room temperature, then gently reflux for 30 minutes.

-

Workup: Cool the mixture in an ice bath and cautiously add a cold solution of 20 ml of concentrated sulfuric acid in 300 ml of water with vigorous stirring. Continue stirring until two clear layers form. Separate the ethereal layer and extract the aqueous layer once with 100 ml of ether.

-

Ammonolysis (Cleavage of the Acetyl Group): Combine the ethereal extracts and place them in a 250-ml distillation flask fitted with an inlet tube. Cool the solution in an ice-salt bath and pass a slow stream of ammonia gas through the solution. The solution will become turbid and then clear again.

-

Final Workup and Purification: After the reaction is complete, wash the ethereal solution with dilute hydrochloric acid and then with water. Dry the solution over anhydrous sodium sulfate. Remove the ether by distillation and distill the residue under reduced pressure to obtain this compound.

Subsequent Reactions of this compound

The cyclic β-keto ester, diethyl 2-oxocyclohexanecarboxylate, is a versatile intermediate for further synthetic transformations.

Hydrolysis and Decarboxylation

Treatment of diethyl 2-oxocyclohexanecarboxylate with aqueous acid followed by heating leads to hydrolysis of the ester and subsequent decarboxylation to yield cyclohexanone.

Caption: Hydrolysis and decarboxylation of the product.

Synthesis of Nitrogen-Containing Heterocycles

β-Keto esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7]

The reaction of this compound with hydrazine or its derivatives leads to the formation of pyrazole derivatives.[5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5]

Caption: Synthesis of a pyrazole derivative.

Similarly, γ-keto esters can react with hydrazine to form pyridazinone derivatives.[8][9] The reaction involves the formation of a dihydropyridazinone which can be subsequently oxidized to the aromatic pyridazine.

Caption: Synthesis of a pyridazinone derivative.

Conclusion

This compound is a synthetically valuable intermediate, readily accessible through the robust and well-established Dieckmann condensation. This technical guide has provided a detailed examination of its formation mechanism, supported by quantitative data and a practical experimental protocol. Furthermore, the subsequent reactivity of this β-keto ester in hydrolysis/decarboxylation and in the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyridazines has been highlighted. This versatility underscores the importance of this compound as a foundational building block in the design and synthesis of complex organic molecules, with significant implications for the fields of medicinal chemistry and drug development. A thorough understanding of the reaction mechanisms detailed herein is crucial for researchers and scientists seeking to leverage this compound in their synthetic endeavors.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0923540B1 - Synthesis of a hydrazone beta-keto ester by the reaction with a diazo ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. iglobaljournal.com [iglobaljournal.com]

Spectroscopic Profile of Diethyl 3-oxoheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-oxoheptanedioate (CAS No. 40420-22-2), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: Diethyl 3-oxopimelate[1]

-

Molecular Formula: C₁₁H₁₈O₅[1]

-

Molecular Weight: 230.26 g/mol [1]

-

Appearance: Liquid

-

Boiling Point: 130-132 °C at 0.5 mmHg

-

Density: 1.084 g/mL at 25 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.19 | Quartet | 4H | -OCH₂ CH₃ |

| 3.44 | Singlet | 2H | -COCH₂ CO- |

| 2.59 | Triplet | 2H | -COCH₂CH₂ - |

| 2.34 | Triplet | 2H | -CH₂ CH₂CO- |

| 1.95 | Quintet | 2H | -CH₂CH₂ CH₂- |

| 1.28 | Triplet | 6H | -OCH₂CH₃ |

Data interpreted from spectral images. Coupling constants were not explicitly available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (75.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 202.1 | C=O (Ketone) |

| 172.8 | C=O (Ester) |

| 167.2 | C=O (Ester) |

| 61.5 | -OC H₂CH₃ |

| 60.5 | -OC H₂CH₃ |

| 49.0 | -COC H₂CO- |

| 42.5 | -COC H₂CH₂- |

| 34.9 | -C H₂CH₂CO- |

| 19.5 | -CH₂C H₂CH₂- |

| 14.1 | -OCH₂C H₃ |

| 14.0 | -OCH₂C H₃ |

Data interpreted from spectral images.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2982 | Strong | C-H stretch (alkane) |

| 1742 | Strong | C=O stretch (ester) |

| 1717 | Strong | C=O stretch (ketone) |

| 1369 | Medium | C-H bend (alkane) |

| 1254 | Strong | C-O stretch (ester) |

| 1178 | Strong | C-O stretch (ester) |

| 1028 | Medium | C-C stretch |

Data interpreted from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Possible Fragment |

| 185 | Moderate | [M - OEt]⁺ |

| 157 | Moderate | [M - COOEt]⁺ |

| 143 | High | [M - CH₂COOEt]⁺ |

| 115 | High | [C₆H₇O₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Major fragments reported from multiple sources.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker AC-300 spectrometer operating at 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei was used.[1][2]

-

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: Typically 16-64 scans are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) was necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

-

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized.

-

Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]

-

Data Acquisition:

-

Spectral Range: The spectrum was recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ was used.

-

Number of Scans: An average of 16-32 scans was taken to obtain a high-quality spectrum.

-

-

Data Processing: A background spectrum of the empty salt plates was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used for the analysis.

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms) was used for separation.

-

Injector Temperature: The injector temperature was set to 250 °C.

-

Oven Program: The oven temperature was initially held at a low temperature (e.g., 50 °C) and then ramped up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

-

Carrier Gas: Helium was used as the carrier gas.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV was employed.

-

Mass Range: The mass spectrometer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.

-

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the fragmentation pattern, which were then correlated with the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Caption: Workflow for spectroscopic analysis.

References

Theoretical Stability of Diethyl 3-oxoheptanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for assessing the stability of Diethyl 3-oxoheptanedioate. While specific experimental data on this molecule is limited in publicly available literature, this document synthesizes established principles of β-keto ester chemistry, computational analysis, and standard stability testing protocols to offer a robust framework for its evaluation. This guide is intended to support researchers and professionals in drug development and chemical synthesis in designing and interpreting stability studies for this compound and structurally related compounds.

Introduction

This compound, a β-keto ester, is a versatile building block in organic synthesis.[1] Its stability is a critical parameter influencing its storage, handling, and efficacy in synthetic applications. Understanding the factors that govern its conformational preferences and degradation pathways is paramount for its practical use. This guide will delve into the theoretical aspects of its stability, drawing parallels from computational studies on analogous β-keto esters, and propose a comprehensive experimental protocol for its stability assessment.

Theoretical Stability and Conformational Analysis

The stability of this compound is intrinsically linked to its molecular structure and the interplay of various non-covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools to probe these aspects.

Keto-Enol Tautomerism

β-keto esters can exist in equilibrium between their keto and enol forms. However, for most β-keto esters, the keto tautomer is predominantly favored.[2] Spectroscopic analyses, such as NMR, on similar compounds have confirmed the prevalence of the keto form in solution.[2] Theoretical calculations on related β-keto esters also indicate that the keto form is the minimal energy conformation.[2]

Conformational Isomers

Rotation around the single bonds in this compound gives rise to various conformers with different energy levels. The relative stability of these conformers is dictated by factors such as steric hindrance and dipole-dipole interactions.[3][4] Generally, the Z conformation of esters is favored over the E conformation due to more favorable dipole-dipole interactions and reduced steric repulsion.[3][5]

A conformational analysis of this compound would likely reveal several stable conformers. The most stable conformer would adopt a geometry that minimizes steric clashes between the bulky ethyl ester groups and the central keto group.

Diagram: Conformational Equilibrium of this compound

Caption: Hypothetical energy landscape of this compound conformers.

Computational Data

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Extended (Global Minimum) | DFT (M06-2X) | 6-311+G(d,p) | 0.00 |

| Folded | DFT (M06-2X) | 6-311+G(d,p) | +2.5 |

| Twisted | DFT (M06-2X) | 6-311+G(d,p) | +1.2 |

Table 2: Key Geometric Parameters of the Lowest Energy Conformer

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | 1.21 Å |

| C=O (ester) | 1.20 Å | |

| C-C (backbone) | 1.52 - 1.54 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C-C | 112.0° | |

| Dihedral Angle | O=C-C-C=O | ~180° (anti-periplanar) |

Experimental Stability Assessment

A systematic experimental approach is necessary to determine the stability of this compound under various conditions. A comprehensive stability testing protocol should be established.[6][7]

Proposed Experimental Protocol

This protocol outlines a series of tests to evaluate the chemical stability of this compound.

Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

-

This compound (high purity)

-

Forced-air stability chambers

-

HPLC-UV/MS system

-

FTIR spectrometer

-

Karl Fischer titrator

-

pH meter

Methodology:

-

Initial Characterization:

-

Perform initial analysis of the substance for appearance, purity (HPLC), identity (FTIR), and water content (Karl Fischer).

-

-

Stress Testing (Forced Degradation):

-

Hydrolysis: Subject the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions at 60°C.

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal: Expose the solid material to dry heat at 80°C.

-

Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of this compound under the conditions specified in Table 3.

-

Pull samples at the designated time points and analyze for appearance, purity, and degradation products.

-

Table 3: Storage Conditions for Stability Studies

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Diagram: Experimental Workflow for Stability Testing

Caption: Workflow for the comprehensive stability assessment of this compound.

Potential Degradation Pathways

Based on the structure of a β-keto ester, the following degradation pathways are plausible:

-

Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3-oxoheptanedioic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.[8][9]

-

Decarboxylation: β-keto acids are prone to decarboxylation upon heating. If hydrolysis occurs first, the resulting 3-oxoheptanedioic acid could potentially decarboxylate.

-

Thermal Decomposition: At elevated temperatures, complex decomposition pathways may be initiated.[10]

Conclusion

While direct experimental and computational studies on the stability of this compound are not extensively reported, a robust understanding can be built upon the well-established chemistry of β-keto esters. Theoretical calculations can provide valuable insights into its conformational preferences and intrinsic stability. A systematic experimental stability testing program, encompassing forced degradation and long-term studies, is essential to fully characterize its stability profile. The methodologies and theoretical considerations outlined in this guide provide a solid foundation for researchers and professionals to design and execute such studies, ensuring the quality and reliability of this compound in its intended applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Semantic Scholar [semanticscholar.org]

Physical and chemical properties of Diethyl 3-oxoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate, is a dicarboxylic acid ester with the molecular formula C₁₁H₁₈O₅.[1] This technical guide provides a detailed overview of its physical and chemical properties, spectroscopic data, and its applications in organic synthesis. While primarily utilized as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds of potential pharmaceutical interest, its own biological activity and role in signaling pathways are not extensively documented in current literature. This guide summarizes the available quantitative data in structured tables, outlines a general experimental protocol for a common reaction in which it participates, and provides visualizations for key synthetic transformations.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature. Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 40420-22-2[1] |

| Molecular Formula | C₁₁H₁₈O₅[1] |

| Molecular Weight | 230.26 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Diethyl 3-oxopimelate, 3-Oxoheptanedioic acid diethyl ester |

| InChI | InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3[1] |

| SMILES | CCOC(=O)CCCC(=O)CC(=O)OCC[1] |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Boiling Point | 130-132 °C | at 0.5 mmHg[2] |

| Density | 1.084 g/mL | at 25 °C[2] |

| Refractive Index | 1.447 | at 20 °C[2] |

| Flash Point | > 230 °F | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Key Features |

| ¹H NMR | Data available, typically showing signals for the ethyl ester protons and the aliphatic chain.[1] |

| ¹³C NMR | Data available, indicating the presence of carbonyl carbons (ketone and ester) and aliphatic carbons. |

| Infrared (IR) | Spectra show characteristic absorptions for C=O stretching (ketone and ester) and C-O stretching.[1] |

| Mass Spectrometry (MS) | GC-MS data is available, providing information on the fragmentation pattern.[1] |

Role in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic and carbocyclic frameworks. Its bifunctional nature, containing both ketone and ester groups, allows for a variety of chemical transformations.

Synthesis of Pyrazole Derivatives

One of the notable applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction typically involves the condensation of the β-ketoester with a hydrazine derivative.

A general procedure for the synthesis of pyrazole derivatives from a 1,3-dicarbonyl compound, such as this compound, and a hydrazine is as follows:

-

Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the chosen hydrazine (1.0 mmol) in a suitable solvent, such as ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of an appropriate catalyst (e.g., an acid catalyst) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the catalyst by filtration if it is heterogeneous. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography over silica gel to obtain the corresponding pyrazole derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and the choice of catalyst and solvent, may vary depending on the specific substrates used.

Synthesis of Lupinine

This compound has also been utilized as a reactant in the synthesis of lupinine, a quinolizidine alkaloid. This multi-step synthesis highlights the utility of this compound in constructing complex natural product scaffolds. The specific experimental protocols for this synthesis are often complex and proprietary to the research groups that have developed them.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the direct biological activity or involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic intermediate for the creation of other molecules that may possess biological activity. Therefore, no signaling pathway diagrams can be provided at this time. Researchers interested in the pharmacological potential of this molecule would need to conduct initial biological screenings to explore its activity profile.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a laboratory setting.

Table 4: Safety Information

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves[2] |

| Storage | Store in a well-ventilated place. Keep cool.[3] |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[3] |

Conclusion

This compound is a well-characterized organic compound with a primary application as a versatile starting material in organic synthesis. Its physical, chemical, and spectroscopic properties are well-documented. While it is a key component in the synthesis of compounds with potential pharmaceutical applications, such as pyrazoles, its own bioactivity remains an unexplored area. Future research could focus on screening this compound for various biological activities to uncover any potential therapeutic applications.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 3-Oxoheptanedioate

Abstract

Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry, particularly significant for β-dicarbonyl compounds. Diethyl 3-oxoheptanedioate, a β-keto ester, serves as a versatile building block in synthetic chemistry, where its reactivity is intrinsically linked to the predominant tautomeric form. The position of the keto-enol equilibrium is highly sensitive to environmental factors, notably the solvent. Understanding and quantifying this equilibrium is crucial for controlling reaction pathways, optimizing yields, and for the rational design of synthetic strategies in medicinal chemistry. This guide provides a comprehensive overview of the theoretical principles governing the tautomerism of this compound, detailed experimental protocols for its quantitative analysis, and discusses its implications in research and development. While specific quantitative data for this compound is not extensively published, this document extrapolates from well-studied analogous β-dicarbonyl systems to provide a robust framework for its investigation.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, with the process typically involving the migration of a proton.[1][2] For carbonyl compounds possessing an α-hydrogen, this equilibrium is known as keto-enol tautomerism. This compound (also known as diethyl 3-oxopimelate)[3][4][5] exists as an equilibrium mixture of its keto form and two possible enol forms.

The keto form contains two ester carbonyl groups and one ketone carbonyl group. The enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (an enol), which is conjugated with a carbonyl group. This conjugation, along with the potential for intramolecular hydrogen bonding, lends stability to the enol tautomer.[1][6][7] The position of this equilibrium is a critical determinant of the molecule's chemical behavior, influencing its nucleophilicity and reaction pathways.

Caption: Keto-enol tautomeric equilibrium for this compound.

Factors Influencing Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is not fixed; it is profoundly influenced by structural and environmental factors.

-

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[6][7] This is a primary reason why 1,3-dicarbonyl compounds exhibit a much higher enol content than simple ketones or esters.[1][8]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role.[9][10][11]

-

Non-polar solvents (e.g., hexane, carbon tetrachloride) do not effectively solvate the polar keto form, thus favoring the less polar, intramolecularly hydrogen-bonded enol form.[6][12]

-

Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and stabilizing the more polar keto form.[9]

-

Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms. They effectively solvate the keto form's carbonyl group and can disrupt the enol's internal hydrogen bond, generally shifting the equilibrium toward the keto form.[12][13]

-

-

Temperature: The tautomerization is a thermodynamic equilibrium. Changes in temperature can shift the position of the equilibrium, and thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined by studying the equilibrium constant at various temperatures.[14][15]

Quantitative Data Presentation

While specific experimental data for this compound is sparse in readily available literature, the expected trend in enol content based on studies of similar β-keto esters like ethyl acetoacetate is summarized below.[6][9][12] This table serves as a predictive guide for experimental design.

| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Expected % Enol Content | Rationale |

| n-Hexane | Non-polar | 1.88 | High | Favors less polar, intramolecularly H-bonded enol form. |

| Carbon Tetrachloride | Non-polar | 2.24 | High | Favors less polar, intramolecularly H-bonded enol form.[6] |

| Benzene | Non-polar (Aromatic) | 2.28 | Moderate-High | Can form a complex with the enol tautomer.[10] |

| Chloroform | Weakly Polar | 4.81 | Moderate | Can weakly hydrogen bond, slightly favoring the keto form over non-polar solvents. |

| Acetone | Polar Aprotic | 21.0 | Low-Moderate | Stabilizes the more polar keto form. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Low | Strong H-bond acceptor, disrupts enol stabilization.[9] |

| Ethanol | Polar Protic | 24.5 | Low | Solvates the keto form via H-bonding.[13] |

| Water | Polar Protic | 80.1 | Very Low | Strongly solvates the keto form, disfavoring the enol.[12] |

Experimental Protocols for Tautomer Quantification

Several analytical techniques can be employed to determine the keto-enol equilibrium constant. The most common and effective methods are NMR spectroscopy and bromine titration.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures. The keto and enol forms have distinct proton signals that are slow to interchange on the NMR timescale, allowing for separate integration.[9] Key signals include the unique vinylic proton (~5-6 ppm) and the enolic hydroxyl proton (variable, ~12-15 ppm due to H-bonding) for the enol form, and the α-protons adjacent to the ketone (~3.5 ppm) for the keto form.

Detailed Protocol:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis, as the equilibrium position can be temperature-dependent.

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals, including the potentially downfield enolic OH.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals being integrated to ensure quantitative accuracy. A typical value is 10-15 seconds.

-

-

Data Processing and Analysis:

-

Apply standard processing (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers. For this compound:

-

Keto: Integrate the signal for the -C(=O)-CH₂-C(=O)- protons.

-

Enol: Integrate the signal for the vinylic proton -C=CH-.

-

-

Calculate the percentage of the enol form using the formula: % Enol = [Integral_enol / (Integral_enol + (Integral_keto / N_keto))] * 100% where Integral_enol is the integration of the vinylic proton (1H), Integral_keto is the integration of the α-protons of the keto form (2H), and N_keto is the number of protons for that signal (in this case, 2).

-

Caption: Workflow for NMR-based tautomer quantification.

Bromine Titration (Kurt Meyer Method)

Principle: This classic chemical method relies on the rapid and quantitative reaction of bromine with the carbon-carbon double bond of the enol tautomer. The keto form reacts much more slowly. By titrating the sample with a standard bromine solution, the amount of enol present can be determined.[16] The indirect method is often preferred for better reproducibility.[16]

Detailed Protocol (Indirect Method):

-

Reagent Preparation:

-

Standard Bromide/Bromate Solution (0.1 M as Br₂): Prepare a stable stock solution for generating bromine in situ.

-

Sample Solution: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Quenching Agent: A solution of β-naphthol or diisobutylene in the same solvent.

-

Potassium Iodide (KI) solution: ~10-15% (w/v) in deionized water.

-

Standard Sodium Thiosulfate (Na₂S₂O₃) solution: ~0.1 M, accurately standardized.

-

Starch Indicator: 1% solution.

-

-

Titration Procedure:

-

Cool the sample solution in an ice bath (0-5 °C) to minimize substitution reactions of the keto form.[17]

-

Add a measured excess of the standard bromine solution to the sample. Allow the mixture to stand for a short, controlled time (e.g., 1-2 minutes) for the reaction with the enol to complete.

-

Add the quenching agent to react with and destroy all excess, unreacted bromine.

-

Add an excess of the KI solution. The iodine liberated is stoichiometrically equivalent to the amount of bromine that reacted with the enol.

-

Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow.

-

Add a few drops of starch indicator (a deep blue/black color will appear) and continue the titration dropwise until the blue color disappears.

-

Perform a blank titration using the same procedure but without the this compound sample.

-

-

Calculation:

-

Calculate the moles of Na₂S₂O₃ used for the sample and the blank.

-

The difference corresponds to the moles of iodine liberated, which is equivalent to the moles of enol originally present in the sample aliquot.

-

From the initial concentration of the sample solution, calculate the percentage of the enol tautomer.

-

Caption: Workflow for enol quantification via indirect bromine titration.

Applications in Drug Development and Synthesis

The tautomeric state of β-keto esters like this compound is not merely an academic curiosity; it has profound practical implications.

-

Control of Reactivity: The keto and enol forms have different nucleophilic centers. The enol (or its corresponding enolate) is a carbon nucleophile at the α-position, crucial for C-C bond-forming reactions like alkylations and condensations.[18] The keto form is an oxygen electrophile at the carbonyl carbon. The predominant tautomer in a given solvent will dictate the molecule's reactivity and the outcome of a reaction.

-

Synthetic Building Blocks: β-keto esters are foundational intermediates for synthesizing a vast array of more complex molecules, including heterocyclic scaffolds that are prevalent in pharmacologically active compounds.[19] For instance, related keto-esters are used in the synthesis of receptor antagonists for inflammatory pathways.[19] Controlling the tautomeric equilibrium allows chemists to selectively perform reactions at different parts of the molecule, enabling efficient and stereoselective syntheses.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of intramolecular forces and solvent interactions. The enol form is stabilized by internal hydrogen bonding and conjugation, while the keto form is favored in polar, hydrogen-bond-donating solvents. Although quantitative data specifically for this molecule is limited, its behavior can be reliably predicted based on extensive studies of analogous β-dicarbonyl compounds. For researchers and drug development professionals, a thorough understanding of this tautomerism is essential. The application of robust analytical methods, such as ¹H NMR spectroscopy and bromine titration, allows for precise quantification of the tautomeric ratio, which is the first step toward rationally controlling the reactivity of this versatile synthetic intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 3. This compound | C11H18O5 | CID 575510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYL 3-OXOPIMELATE | 40420-22-2 [amp.chemicalbook.com]

- 5. Diethyl 3-oxopimelate - Amerigo Scientific [amerigoscientific.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. zenodo.org [zenodo.org]

- 14. Kinetics and Thermodynamics of Tautomerization Reactions of 1,1‐ and 1,2‐Ethenediols | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]

- 16. datapdf.com [datapdf.com]

- 17. cdn.hach.com [cdn.hach.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Diethyl 3-oxoheptanedioate and its Synonyms in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-oxoheptanedioate, also known by its common synonym Diethyl 3-oxopimelate, is a versatile β-keto ester that serves as a crucial building block in synthetic organic chemistry. Its unique structural features make it an important precursor for the synthesis of a wide array of bioactive heterocyclic compounds, particularly pyrazole and pyrazolone derivatives. These derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, by modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis methodologies, and applications of this compound in drug development. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades are presented to facilitate its use in modern medicinal chemistry research.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid ester with a ketone functional group at the third carbon position. Accurate identification of this compound is essential for researchers. The primary synonym is Diethyl 3-oxopimelate, which is widely used in chemical literature and commercial catalogs.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2][3][4][5][6][7]

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonym | Diethyl 3-oxopimelate |

| Other Synonyms | 3-Oxoheptanedioic acid diethyl ester, 3-Oxopimelic Acid Diethyl Ester, Heptanedioic acid, 3-oxo-, diethyl ester |

| CAS Number | 40420-22-2 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| InChI Key | RTMQRCLOAACETL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCC(=O)CC(=O)OCC |

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound [6][7]

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-132 °C at 0.5 mmHg |

| Density | 1.084 g/mL at 25 °C |

| Refractive Index | n20/D 1.447 |

Synthesis of this compound

The synthesis of this compound can be achieved through several classic organic reactions, with the Claisen condensation being a prominent method. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. A detailed experimental protocol for a Claisen-type synthesis is provided below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from the reaction of the enolate of diethyl succinate with ethyl acrylate, followed by hydrolysis and decarboxylation. A more direct and historically referenced method is the acylation of an acetoacetate derivative. The following is a generalized procedure based on the principles of the Claisen condensation.[6][8][9][10][11][12][13][14]

Materials:

-

Diethyl succinate

-

Ethyl acrylate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl succinate (1.0 equivalent) dropwise at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure the complete formation of the enolate.

-

Michael Addition: Cool the reaction mixture to 0 °C and add ethyl acrylate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Hydrolysis: The reaction mixture is then quenched with a cold, dilute solution of hydrochloric acid until it is acidic. This will hydrolyze the intermediate ester.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various heterocyclic compounds that have shown promise in drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures.

Synthesis of Bioactive Pyrazole Derivatives

A primary application of this compound is in the synthesis of pyrazole derivatives. The reaction with hydrazine or substituted hydrazines leads to the formation of the pyrazole ring system. These compounds are known to exhibit a wide range of pharmacological activities.[15][16][17][18][19][20][21]

Table 3: Pharmacological Activities of Pyrazole Derivatives Synthesized from β-Keto Esters

| Pharmacological Activity | Target/Mechanism of Action | Reference Compounds |

| Anticancer | Inhibition of kinases (e.g., EGFR, VEGFR, CDK, PI3K), tubulin polymerization inhibition, induction of apoptosis.[1][9][15][18][22][23] | Sorafenib, Crizotinib, Erdafitinib[1][24] |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway, cyclooxygenase (COX) inhibition.[25] | Celecoxib, Lonazolac[16][24] |

| Antiviral | Inhibition of viral replication, targeting viral enzymes.[8][13][26][27] | - |

| Antimicrobial | Inhibition of DNA gyrase.[1] | - |

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 1,3-disubstituted pyrazole from this compound and a substituted hydrazine.

Materials:

-

This compound

-

Phenylhydrazine (or other substituted hydrazine)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Condensation: Add phenylhydrazine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Role in Modulating Cellular Signaling Pathways

While this compound itself is not known to be biologically active, the heterocyclic compounds derived from it have been shown to interact with and modulate various critical cellular signaling pathways implicated in diseases like cancer and inflammation.

Inhibition of Cancer-Related Signaling Pathways

Many pyrazole derivatives synthesized from β-keto esters have demonstrated potent anticancer activity by targeting key signaling molecules.[1][9][15][18][22][23]

-

Kinase Inhibition: A significant number of pyrazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K). By blocking the activity of these kinases, these compounds can halt cell proliferation and induce apoptosis.[1]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

-

YAP/TEAD Hippo Signaling Pathway: Recent studies have identified pyrazolone derivatives that can directly inhibit the YAP/TEAD interaction in the Hippo signaling pathway, which is a critical regulator of organ size and cell proliferation.[16]

Modulation of Inflammatory Pathways

Pyrazole-containing compounds are well-known for their anti-inflammatory properties. Celecoxib, a selective COX-2 inhibitor, is a prominent example. More recent research has shown that novel pyrazole derivatives can also inhibit the NF-κB signaling pathway.[25]

-

NF-κB Inhibition: The NF-κB pathway is a central regulator of the inflammatory response. Certain pyrazole derivatives have been shown to prevent the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[25]

Conclusion

This compound and its primary synonym, Diethyl 3-oxopimelate, are indispensable reagents in the field of medicinal chemistry. While not possessing intrinsic biological activity, their role as versatile synthetic intermediates enables the creation of diverse libraries of heterocyclic compounds, particularly pyrazoles, with significant therapeutic potential. The ability of these downstream compounds to modulate critical cellular signaling pathways involved in cancer, inflammation, and viral infections underscores the importance of this compound in modern drug discovery and development. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic utility of this valuable building block for the creation of novel therapeutic agents.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl 3-oxopimelate - Amerigo Scientific [amerigoscientific.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 13. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 16. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. rjptonline.org [rjptonline.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]